molecular formula C17H12N2O5 B14943940 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione

2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione

Cat. No.: B14943940
M. Wt: 324.29 g/mol
InChI Key: SSPVRYQPGQJOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-methoxy-3-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various substituted naphthoquinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. It may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure with an amino group instead of a nitro group.

    2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione: Lacks the nitro group present in the target compound.

    2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione: Lacks the methoxy group present in the target compound.

Uniqueness

2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

2-(4-methoxy-3-nitroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H12N2O5/c1-24-16-7-6-10(8-14(16)19(22)23)18-13-9-15(20)11-4-2-3-5-12(11)17(13)21/h2-9,18H,1H3

InChI Key

SSPVRYQPGQJOQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.